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molecular formula C13H18O B8568782 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol

3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol

Cat. No. B8568782
M. Wt: 190.28 g/mol
InChI Key: ZCEDRKCMXGAYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129361B2

Procedure details

(3-Benzyloxypropyl)triphenylphosphoniumbromide (1.00 g) was dissolved in tetrahydrofuran (10 ml), sodium hydride (162 mg) was added under ice-cooling, and the mixture was stirred at room temperature for 1 hr. α-Tetralone (1.36 ml) was added to the reaction mixture, and the mixture was stirred at 75° C. for 48 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. To a solution of the obtained residue in ethyl acetate (10 ml) was added 10% palladium carbon (200 mg), and the mixture was stirred under a hydrogen atmosphere at room temperature for 18 hr. The reaction container was purged with nitrogen, the solution was filtered, and the filtrate was concentrated. The obtained residue was purified by silica gel column chromatography to give the object product (140 mg) as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
162 mg
Type
reactant
Reaction Step Two
Quantity
1.36 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br-].[CH2:2]([O:9]CCC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[C:3]1C=CC=C[CH:4]=1.[H-].[Na+].[CH2:34]1[CH2:44][C:42](=O)[C:41]2[C:36](=[CH:37][CH:38]=[CH:39][CH:40]=2)[CH2:35]1.O>O1CCCC1>[OH:9][CH2:2][CH2:3][CH2:4][CH:42]1[C:41]2[C:36](=[CH:37][CH:38]=[CH:39][CH:40]=2)[CH2:35][CH2:34][CH2:44]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[Br-].C(C1=CC=CC=C1)OCCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
162 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.36 mL
Type
reactant
Smiles
C1CC2=CC=CC=C2C(=O)C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at 75° C. for 48 hr
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To a solution of the obtained residue in ethyl acetate (10 ml) was added 10% palladium carbon (200 mg)
STIRRING
Type
STIRRING
Details
the mixture was stirred under a hydrogen atmosphere at room temperature for 18 hr
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction container was purged with nitrogen
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCCC1CCCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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